2-Aminoacetic acid;dihydroiodide
Description
2-Aminoacetic acid dihydroiodide (commonly referred to as glycine dihydroiodide) is a salt derived from glycine (NH₂-CH₂-COOH), the simplest proteinogenic amino acid, and hydroiodic acid (HI). This compound is formed by the protonation of glycine’s amino group with two equivalents of HI, resulting in a structure where the amino group is doubly protonated (H₃N⁺-CH₂-COO⁻) with two iodide (I⁻) counterions.
Glycine’s amphoteric nature allows it to form stable salts with acids, and its dihydroiodide variant is hypothesized to exhibit unique physicochemical properties due to the combination of its zwitterionic backbone and iodide’s polarizability. Potential applications include iodine supplementation in animal feed (similar to ethylenediamine dihydroiodide, EDDI) or as a precursor in material science, such as stabilizing perovskite structures .
Properties
CAS No. |
6227-40-3 |
|---|---|
Molecular Formula |
C2H7I2NO2 |
Molecular Weight |
330.89 g/mol |
IUPAC Name |
2-aminoacetic acid;dihydroiodide |
InChI |
InChI=1S/C2H5NO2.2HI/c3-1-2(4)5;;/h1,3H2,(H,4,5);2*1H |
InChI Key |
KBVGILSKLKOOKX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N.I.I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoacetic acid;dihydroiodide typically involves the reaction of glycine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydroiodide salt. The general reaction can be represented as: [ \text{NH}_2\text{CH}_2\text{COOH} + 2\text{HI} \rightarrow \text{NH}_2\text{CH}_2\text{COOH}\cdot2\text{HI} ]
Industrial Production Methods
Industrial production of 2-Aminoacetic acid;dihydroiodide involves large-scale synthesis using high-purity glycine and hydroiodic acid. The reaction is conducted in reactors with precise temperature and pressure control to maximize yield and purity. The product is then purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
2-Aminoacetic acid;dihydroiodide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
2-Aminoacetic acid;dihydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its role in neurotransmission and as a building block for proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cytoprotective properties.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives
Mechanism of Action
The mechanism of action of 2-Aminoacetic acid;dihydroiodide involves its interaction with various molecular targets and pathways:
Neurotransmission: Glycine acts as an inhibitory neurotransmitter in the central nervous system by binding to glycine receptors and modulating synaptic transmission.
Metabolism: Glycine is involved in the synthesis of important biomolecules such as collagen, creatinine, and heme.
Antioxidative Reactions: Glycine participates in antioxidative reactions by neutralizing free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethylenediamine Dihydroiodide (EDAI₂)
- Structure: EDAI₂ is derived from ethylenediamine (H₂N-CH₂-CH₂-NH₂), a diamine, reacting with two equivalents of HI. The resulting structure contains two protonated amino groups and two I⁻ counterions.
- Applications : Widely used in perovskite solar cells to enhance stability and crystallinity. Also employed as an iodine source in animal feed .
- Key Differences: Unlike glycine dihydroiodide, EDAI₂ lacks a carboxyl group, making it more basic and hygroscopic. This impacts solubility; EDAI₂ is highly soluble in polar solvents like water and methanol, whereas glycine dihydroiodide may exhibit lower solubility due to its zwitterionic carboxylate .
1,4-Diaminobutane Dihydroiodide (BDAI₂)
- Structure: A dihydroiodide salt of 1,4-diaminobutane (H₂N-(CH₂)₄-NH₂).
- Applications : Used in perovskite synthesis for its ability to modulate crystal growth.
Ethylenediamine Dihydroiodide (EDDI)
- Structure : Similar to EDAI₂ but specifically referenced in veterinary applications.
- Applications : A bioavailable iodine supplement in cattle feed to prevent iodine deficiency.
- Comparison : Glycine dihydroiodide could serve a similar nutritional role but with additional benefits from glycine’s metabolic functions (e.g., acting as a neurotransmitter or antioxidant) .
Dihydroxyaluminum Aminoacetate
- Structure : An aluminum-glycine complex with hydroxide groups.
- Applications : Used as an antacid and buffering agent in pharmaceuticals.
- Key Differences : Unlike glycine dihydroiodide, this compound lacks iodine and instead leverages aluminum for acid-neutralizing properties, highlighting how glycine’s salt applications vary with counterion selection .
Physicochemical and Functional Comparisons
Table 1: Comparative Properties of Glycine Dihydroiodide and Analogues
Key Observations:
Iodine Content : Glycine dihydroiodide’s iodine content (~75% by weight) is comparable to EDAI₂ and EDDI, making it a viable iodine carrier.
Structural Flexibility : The carboxyl group in glycine dihydroiodide may enable unique coordination chemistry in perovskites, unlike purely amine-based dihydroiodides .
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